N-Acetyl-N-ethylbutanamide
Description
Structure
3D Structure
Properties
CAS No. |
110790-36-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-acetyl-N-ethylbutanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-6-8(11)9(5-2)7(3)10/h4-6H2,1-3H3 |
InChI Key |
CERMBXKXXGLDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N Acetyl N Ethylbutanamide
Acylation of N-Ethylbutanamide
The most direct route to N-Acetyl-N-ethylbutanamide involves the N-acylation of its precursor, N-Ethylbutanamide. This transformation is a type of nucleophilic acyl substitution, where the nitrogen atom of N-Ethylbutanamide acts as a nucleophile.
Reaction Pathways and Mechanisms
The acylation of N-Ethylbutanamide proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the secondary amide, N-Ethylbutanamide, attacks the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride. This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom gains a positive charge. chemguide.co.uk
Subsequently, the intermediate collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. This step is accompanied by the elimination of the leaving group from the acylating agent, typically a chloride ion in the case of acetyl chloride. chemguide.co.uk Finally, a base present in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the neutral this compound product. youtube.com The acidic byproduct, such as hydrogen chloride (HCl), is neutralized by the base to drive the reaction to completion. libretexts.org
Reagent Selection and Optimization of Reaction Conditions
The choice of reagents is critical for a successful acylation reaction. Acid halides and anhydrides are common acylating agents. tandfonline.com
Acylating Agents : Acetyl chloride and acetic anhydride (B1165640) are frequently used for N-acetylation. Acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction rates but may also result in lower selectivity if other reactive functional groups are present. tandfonline.com The reaction with acetyl chloride is often exothermic and may require cooling to control the reaction rate.
Bases : A base is typically required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction. fishersci.it Common choices include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270). openochem.org These bases are strong enough to act as acid scavengers without competing as nucleophiles in the primary reaction.
Optimization of reaction conditions involves manipulating solvent, temperature, and reaction time. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. fishersci.it The reaction often proceeds rapidly at room temperature, but cooling may be necessary for highly reactive acyl chlorides. fishersci.it
| Acylating Agent | Base | Typical Solvent | Relative Reactivity | Key Considerations |
|---|---|---|---|---|
| Acetyl Chloride | Triethylamine, Pyridine | DCM, THF | High | Exothermic reaction; requires a base to neutralize HCl byproduct. fishersci.it |
| Acetic Anhydride | Pyridine, DMAP (catalyst) | DCM, Acetonitrile (B52724) | Moderate | Less reactive than acetyl chloride; byproduct is acetic acid. |
Strategies for Minimizing Side Reactions in Amide Synthesis
Several strategies can be employed to minimize the formation of unwanted byproducts. A primary concern is the hydrolysis of the acylating agent. Both acid chlorides and anhydrides react with water, which reduces the yield of the desired amide. tandfonline.com Therefore, conducting the reaction under anhydrous (dry) conditions is crucial.
Controlling the reaction temperature is also important, especially when using highly reactive reagents like acetyl chloride, to prevent potential side reactions and ensure selectivity. The order of addition of reactants can also influence the outcome; typically, the amine or amide is dissolved in the solvent with a base, and the acylating agent is added dropwise. fishersci.it
Alternative Synthetic Routes to N-Acetyl Amide Structures
Besides the direct acylation of a pre-formed amide, N-acetyl amide structures can be synthesized through other established methods for amide bond formation.
Carbodiimide-Mediated Amide Formation
Carbodiimide (B86325) coupling is a widely used method for forming amide bonds from a carboxylic acid and an amine, which can be adapted for N-acylation. In this approach, acetic acid would be activated by a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it
The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This activated intermediate is then susceptible to nucleophilic attack by an amine. The reaction of the O-acylisourea with the amine yields the desired amide and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). wikipedia.org A significant side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which can lower the product yield. wikipedia.orgnih.gov To mitigate this, additives like 1-hydroxy-benzotriazole (HOBt) are often used, which convert the O-acylisourea into a less-prone-to-rearrangement active ester. fishersci.it
| Reagent | Acronym | Byproduct | Solubility of Byproduct |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | N,N'-Dicyclohexylurea | Insoluble in many organic solvents (removed by filtration). wikipedia.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | EDC-urea | Water-soluble (removed by aqueous workup). fishersci.itnih.gov |
| Diisopropylcarbodiimide | DIC | Diisopropylurea | Soluble in many organic solvents. fishersci.it |
Amide Formation from Acid Halides
The reaction between an acid halide and an amine is one of the most fundamental and efficient methods for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.it This method can be conceptualized for the synthesis of the precursor, N-Ethylbutanamide, by reacting butyryl chloride with ethylamine. Similarly, the final acetylation step to form this compound involves reacting N-Ethylbutanamide with acetyl chloride, as detailed in section 2.1.
Multi-Step Synthetic Strategies for N-Acylated Compounds
The most common and practical approach to synthesizing this compound is a two-step sequence. This strategy involves the initial formation of a secondary amide, N-ethylbutanamide, followed by a subsequent N-acylation step to introduce the acetyl group.
Step 1: Synthesis of N-ethylbutanamide Intermediate
The formation of the precursor, N-ethylbutanamide, is a standard amidation reaction. A prevalent method is the nucleophilic acyl substitution involving the reaction of an activated derivative of butanoic acid with ethylamine. fishersci.co.uk The Schotten-Baumann reaction conditions, for instance, utilize butanoyl chloride (an acyl chloride) as the activated species, which readily reacts with ethylamine. fishersci.co.uk This reaction is typically performed in an aprotic solvent in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk
Alternatively, the direct coupling of butanoic acid with ethylamine can be achieved using coupling reagents developed primarily for peptide synthesis. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukresearchgate.net
Step 2: N-Acetylation of N-ethylbutanamide
The second step involves the N-acylation of the secondary amide, N-ethylbutanamide, to yield the final product, this compound. This transformation requires the reaction of the amide with an activated form of acetic acid, such as acetyl chloride or acetic anhydride. semanticscholar.org The reaction is often conducted in the presence of a base. For instance, N-acylation of amides with acyl chlorides can be efficiently carried out using N,N-diisopropylethylamine (DIPEA) as the base in a solvent like dichloromethane (CH₂Cl₂) at room temperature. semanticscholar.org The use of acetic anhydride is also a common method for N-acetylation. researchgate.net
For more sensitive substrates or in the context of combinatorial chemistry, specialized N-acylating reagents can be employed. These include N-acylazoles, such as N-acylbenzotriazoles, which serve as effective acyl transfer agents under mild conditions. umich.edu
A summary of a typical multi-step synthesis is presented below:
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate/Product |
| 1 | Butanoyl chloride | Ethylamine | Pyridine or Triethylamine, Aprotic Solvent (e.g., DCM) | N-ethylbutanamide |
| 2 | N-ethylbutanamide | Acetyl chloride | DIPEA, CH₂Cl₂ | This compound |
Optimization of Synthetic Efficiency and Yields
To improve the sustainability and efficiency of synthesizing this compound, significant research has focused on optimizing the amidation steps. Key areas of development include the use of catalysts to avoid stoichiometric waste and the selection of optimal solvents to enhance reaction rates and yields.
Catalytic methods for amide bond formation are highly sought after as they minimize the use of stoichiometric coupling agents, which generate significant waste. merckmillipore.comresearchgate.net These approaches are primarily focused on the initial amide bond formation (e.g., synthesis of N-ethylbutanamide).
Transition-Metal Catalysis: Several transition metals have been shown to catalyze the direct formation of amides from carboxylic acids and amines or from alcohols and amines.
Ruthenium-based catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. merckmillipore.com Another ruthenium-catalyzed approach involves the activation of carboxylic acids with acetylenes, forming a vinyl ester intermediate that then acylates the amine. nih.gov This reaction proceeds well in solvents like dioxane at 80°C. nih.gov
Copper-catalyzed systems have also been developed for the synthesis of N-acylated compounds, though many applications focus on related structures like N-acyl amidines or sulfenamides. acs.orgnih.gov
Organocatalysis: Non-metal catalysts are attractive due to their lower cost and toxicity.
Boronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids at room temperature. merckmillipore.comresearchgate.net They activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide synthesis.
Adenylating enzymes (ANL) , for example, can be used to generate acyl adenylates from fatty acids, which can then be captured by amines to produce a range of N-acyl amides. rsc.org
| Catalyst Type | Example Catalyst | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Transition-Metal | Ruthenium Complexes | Alcohols + Amines | Dehydrogenative coupling with H₂ as byproduct. | merckmillipore.com |
| Transition-Metal | Ruthenium Trichloride (RuCl₃) | Carboxylic Acids + Amines (with Acetylene) | Atom-economic activation of carboxylic acid. | nih.gov |
| Organocatalyst | Arylboronic Acids | Carboxylic Acids + Amines | Waste-free, operates at room temperature. | merckmillipore.comresearchgate.net |
| Biocatalyst | Adenylating Enzyme (TamA) | Fatty Acids + Amines | High selectivity under mild, aqueous conditions. | rsc.org |
The choice of solvent is critical in amide synthesis, as it can significantly impact reaction rates, yields, and the environmental footprint of the process. rsc.orgresearchgate.net Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (DCM) have been widely used due to their excellent solvating properties. rsc.orgresearchgate.net However, health and environmental concerns have driven the search for greener alternatives. researchgate.net
Studies have evaluated a range of alternative solvents for common amide coupling reactions. rsc.org The effectiveness of a solvent can depend on the specific coupling reagent and substrates used. For instance, in a benchmark study, several greener solvents were found to be effective replacements for DCM and DMF. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) , Ethyl acetate (B1210297) (EtOAc) , and Dimethyl carbonate (DMC) were identified as generally effective solvents across various amidation reactions. rsc.orgresearchgate.net
Cyclopentyl methyl ether (CPME) was found to be a poor solvent for many standard coupling conditions, while tert-Butyl methyl ether (TBME) showed variable performance depending on the substrate pairing. rsc.org
The selection of a solvent can influence the equilibrium of the reaction, particularly in direct amidation, by affecting the solubility of reactants and byproducts. In catalytic systems, the solvent can also play a role in stabilizing catalytic intermediates. The move towards bio-derived solvents like Cyrene represents a further step in making amide synthesis more sustainable. researchgate.net
| Solvent | Classification | General Performance | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | Traditional/Chlorinated | Generally very good for most reactions. | rsc.org |
| N,N-Dimethylformamide (DMF) | Traditional/Polar Aprotic | Generally very good for most reactions. | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Generally very good; a suitable replacement for DCM/DMF. | rsc.org |
| Ethyl Acetate (EtOAc) | Greener Alternative | Generally very good; a suitable replacement for DCM/DMF. | rsc.org |
| Dimethyl Carbonate (DMC) | Greener Alternative | Generally very good; a suitable replacement for DCM/DMF. | rsc.org |
| Cyclopentyl Methyl Ether (CPME) | Greener Alternative | Generally poor across many reaction conditions. | rsc.org |
Reaction Mechanisms and Chemical Reactivity of N Acetyl N Ethylbutanamide
Hydrolysis Pathways of Amides
Amide hydrolysis, the cleavage of the amide bond by reaction with water, is a slow process that requires forcing conditions such as heating in the presence of a strong acid or base. youtube.combyjus.com
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the hydrolysis of N-Acetyl-N-ethylbutanamide is initiated by the protonation of the carbonyl oxygen. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comyoutube.com Protonation occurs on the oxygen rather than the nitrogen because the resulting cation is stabilized by resonance. youtube.com
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), enhancing the electrophilic character of the carbonyl carbon. khanacademy.org
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the ethylamino group into a better leaving group (a neutral amine).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling N-ethylbutanamine.
Deprotonation: The resulting protonated carboxylic acid (acetic acid) is deprotonated by water to yield the final product.
The final products of the acid-catalyzed hydrolysis of this compound are acetic acid and N-ethylbutanammonium salt. The reaction is essentially irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com
Base-Catalyzed Hydrolysis Mechanism
Base-catalyzed hydrolysis, often termed saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. This reaction typically requires heating with a strong base like sodium hydroxide. byjus.com
The mechanism involves these steps:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrysteps.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses to reform the carbonyl group. This step expels the N-ethylbutanamide anion, which is a very poor leaving group. This step is generally unfavorable and is the rate-determining step for the hydrolysis of tertiary amides. uregina.ca
Acid-Base Reaction: The expelled N-ethylbutanamide anion is a strong base and immediately deprotonates the newly formed carboxylic acid (acetic acid). This acid-base reaction is rapid and irreversible, forming a carboxylate salt (sodium acetate) and N-ethylbutanamine.
This final, irreversible deprotonation step drives the equilibrium towards the products, allowing the hydrolysis of even relatively unreactive amides to proceed to completion with sufficient heat. chemistrysteps.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Leaving Group | Neutral amine (R₂NH) | Amide anion (R₂N⁻) - poor |
| Irreversibility | Driven by protonation of the amine product | Driven by deprotonation of the carboxylic acid product |
| Products | Carboxylic acid and ammonium (B1175870) salt | Carboxylate salt and amine |
Reduction Reactions of the Amide Moiety
Amides can be reduced to amines, a transformation that is unique among carboxylic acid derivatives. This reaction involves the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms.
Hydride-Based Reduction Mechanisms (e.g., LiAlH₄)
The most common and effective reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). ucalgary.ca Less reactive hydride reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce amides. ucalgary.camasterorganicchemistry.com The reduction of a tertiary amide like this compound with LiAlH₄ yields N-ethyl-N-propyl-ethanamine.
The mechanism for the reduction of a tertiary amide is distinct and proceeds as follows:
Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate. ucalgary.ca
Formation of an Iminium Ion: The lone pair of electrons on the nitrogen atom helps to expel the oxygen atom (which is coordinated to the aluminum species as an aluminate). This elimination step forms a highly reactive iminium ion intermediate (R₂N⁺=CR'₂). ucalgary.cayoutube.com
Second Hydride Attack: A second hydride ion from LiAlH₄ attacks the electrophilic carbon of the iminium ion. ucalgary.cayoutube.com This step reduces the C=N double bond and neutralizes the positive charge on the nitrogen, yielding the final tertiary amine product. ucalgary.ca
Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides yields amines because the oxygen atom is eliminated as a leaving group. ucalgary.ca
Chemo-selectivity in Amide Reduction
Chemo-selectivity refers to the ability of a reagent to react with one functional group in the presence of others. Lithium aluminum hydride is a powerful and non-selective reducing agent. It will reduce not only amides but also a wide range of other functional groups, including aldehydes, ketones, carboxylic acids, and esters. masterorganicchemistry.com
Therefore, when reducing an amide in a molecule that contains other reducible functional groups, LiAlH₄ will likely reduce all of them. Achieving chemo-selectivity in amide reduction often requires alternative, milder, or more specialized reagents. For instance, catalytic hydrosilylation using specific catalysts like triphenylborane (B1294497) has been shown to reduce tertiary amides selectively in the presence of ketones and esters. nih.gov The choice of reducing agent is critical for controlling the outcome of reactions in complex molecules.
| Reagent | Amide | Ester | Ketone | Carboxylic Acid |
| LiAlH₄ | Amine | Alcohol | Alcohol | Alcohol |
| NaBH₄ | No Reaction | No Reaction | Alcohol | No Reaction |
| BPh₃/Silane | Amine | No Reaction | No Reaction | No Reaction |
Nucleophilic Attack and Substitution Reactions at the Carbonyl Center
The core reactivity of this compound is defined by nucleophilic acyl substitution. byjus.com This class of reactions involves a nucleophile attacking the carbonyl carbon, leading to a substitution of the group attached to the acyl moiety. Both the hydrolysis and reduction reactions discussed are examples of this fundamental mechanism.
The amide carbonyl carbon is electrophilic, but less so than in other carboxylic acid derivatives like esters or acid chlorides. libretexts.org This reduced reactivity is due to the resonance donation of the nitrogen's lone pair of electrons into the carbonyl system, which decreases the partial positive charge on the carbon. byjus.com
The general mechanism involves two key steps:
Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling one of the substituents as a leaving group.
For amides, the nitrogen-containing group (in this case, the N-ethylbutanamide anion) is a very poor leaving group because it is the conjugate base of a weak acid (an amine). chemistrysteps.com This is why amides are the least reactive of the acyl compounds and require activated electrophiles (as in acid catalysis) or powerful nucleophiles (like OH⁻ or H⁻) to react. pearson.comyoutube.com
Electrophilic Reactions Involving the Amide Nitrogen
The nitrogen atom in this compound is generally considered non-nucleophilic, which makes direct reactions with electrophiles at the nitrogen center challenging. This low reactivity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons across the two adjacent carbonyl groups. This resonance stabilization significantly reduces the electron density on the nitrogen atom, rendering it a weak nucleophile.
Unlike primary or secondary amides and imides, this compound lacks an acidic N-H proton. Consequently, it cannot be readily deprotonated to form a nucleophilic anion, a common strategy to facilitate N-alkylation or N-acylation in related compounds like phthalimide. wikipedia.org
Despite this inherent unreactivity, certain electrophilic reactions characteristic of the imide functional group could potentially be induced under specific conditions.
Potential Electrophilic Reactions:
| Reaction Type | Reagent Class | Potential Product | Remarks |
| N-Halogenation | Halogens (e.g., Br₂) with a base, or reagents like NCS, NBS | N-Bromo-N-acetyl-N-ethylbutanamide | This reaction is known for cyclic imides like succinimide, which are used to generate sources of electrophilic halogens ("Br⁺" or "Cl⁺"). wikipedia.org The feasibility with an acyclic, tertiary amide like this compound is plausible but not widely documented. |
| Reaction with Strong Electrophiles | Super-electrophiles | Complex products | Reactions with exceptionally strong electrophiles might force a reaction at the nitrogen or, more likely, at one of the carbonyl oxygen atoms, leading to rearrangement or cleavage. |
Recent research into the electrochemical reactions of nitrogen-containing compounds has shown that N-centered imidyl radicals can be generated from sulfonimides under oxidative conditions, which then participate in coupling reactions. rsc.org While not a traditional electrophilic substitution, this indicates that the nitrogen center can be activated to form new bonds under non-classical conditions.
Functional Group Transformations and Derivatizations for Further Synthesis
The diacylamine functionality in this compound serves as a versatile handle for various transformations, allowing for its use as a synthetic intermediate. Key reactions involve the cleavage of the C-N bonds or the reduction of the carbonyl groups.
The amide bonds in this compound can be cleaved through hydrolysis, typically requiring vigorous acidic or basic conditions due to the high stability of the amide linkage. masterorganicchemistry.comarkat-usa.org Tertiary amides are often more resistant to hydrolysis than primary or secondary amides. arkat-usa.org
Complete Hydrolysis: Under harsh conditions (e.g., prolonged heating with concentrated acid or base), both acyl groups can be removed, yielding ethylamine, acetic acid, and butanoic acid.
Selective Hydrolysis (Deacetylation): Achieving selective removal of one acyl group over the other is a significant synthetic challenge but can be accomplished using specific methodologies. The relative lability of the acetyl versus the butanoyl group would depend on steric and electronic factors. Mild and chemoselective N-deacetylation methods have been developed, for instance, using the Schwartz reagent (zirconocene hydrochloride) or specific alcoholytic conditions, which could potentially be applied to selectively remove the acetyl group to yield N-ethylbutanamide. researchgate.netnih.gov Enzymatic methods, such as using acylase I, have also been shown to catalyze the deacetylation of N-acetyl-L-cysteine derivatives and could offer high selectivity. nih.gov
Summary of Hydrolysis Reactions:
| Reaction Type | Conditions | Products |
| Complete Hydrolysis | Strong acid (e.g., aq. HCl, H₂SO₄) or base (e.g., aq. NaOH), heat | Ethylamine + Acetic Acid + Butanoic Acid |
| Selective Deacetylation | Mild, chemoselective reagents (e.g., Schwartz reagent) or enzymatic catalysis | N-Ethylbutanamide + Acetic Acid |
The carbonyl groups of the imide functional group can be reduced to yield amines. The choice of reducing agent determines the outcome of the reaction.
Reduction to Amines: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both carbonyl groups of the imide to methylenes. acsgcipr.orgwikipedia.org This transformation would convert this compound into N-ethyl-N-propylamine. Other methods include the use of borane (B79455) derivatives or catalytic hydrogenation, although the latter often requires high pressures and temperatures. acsgcipr.orgwikipedia.org
Partial Reduction: It is possible to achieve partial reduction of amides to imines using specific reagents. For example, secondary amides can be reduced to imines by activation with triflic anhydride (B1165640) followed by reduction with triethylsilane. organic-chemistry.org While less common for tertiary amides, similar strategies could potentially lead to intermediates like enamines or iminium ions from this compound, which are valuable for further C-C bond-forming reactions.
Summary of Reduction Reactions:
| Reagent | Product Type | Specific Product from this compound |
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | N-Ethyl-N-propylamine |
| Catalytic Hydrogenation (High T/P) | Tertiary Amine | N-Ethyl-N-propylamine |
| Specialized Hydrosilylation Reagents | Imine/Enamine Intermediates | Not isolated; used for further reactions |
These transformations highlight the potential of this compound as a precursor in organic synthesis, allowing for the generation of various amines and amides through controlled manipulation of its diacylamine structure.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the connectivity and chemical environment of atoms.
The protons of the ethyl group attached to the nitrogen atom are expected to show a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with the adjacent protons. Similarly, the butanamide chain will exhibit characteristic multiplets for its methylene and methyl protons. The acetyl group will present a sharp singlet, as it has no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for N-Acetyl-N-ethylbutanamide
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Butanamide CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |
| Butanamide CH₂ | 1.6 - 1.8 | Sextet (sxt) | 2H |
| Butanamide CH₂-C=O | 2.2 - 2.4 | Triplet (t) | 2H |
| N-ethyl CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |
| N-ethyl CH₂ | 3.3 - 3.5 | Quartet (q) | 2H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. The presence of rotamers could lead to the observation of two sets of signals for the N-ethyl and butanamide groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edulibretexts.org
The carbonyl carbons of amides typically resonate in the downfield region of the spectrum. libretexts.org The carbons of the alkyl chains will appear in the upfield region. The presence of rotamers can also lead to the appearance of doubled peaks in the ¹³C NMR spectrum for the carbons near the amide bond. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Butanamide CH₃ | 13 - 15 |
| Butanamide CH₂ | 18 - 22 |
| Butanamide CH₂-C=O | 35 - 40 |
| N-ethyl CH₃ | 12 - 16 |
| N-ethyl CH₂ | 40 - 45 |
| Acetyl CH₃ | 20 - 25 |
| Acetyl C=O | 170 - 175 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. It would be used to confirm the connectivity within the ethyl and butyl chains.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. chemguide.co.uklibretexts.org
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of amides is often characterized by cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govunl.ptlibretexts.org
A common fragmentation pathway for amides is the α-cleavage, involving the breaking of the bond between the carbonyl carbon and the adjacent carbon of the acyl group, or the C-N bond. nih.govunl.pt This can lead to the formation of acylium ions. Another characteristic fragmentation is the McLafferty rearrangement, if a γ-hydrogen is available on the acyl chain, which is the case for the butanamide moiety. youtube.com
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze this compound in complex mixtures, providing both the retention time (from GC) and the mass spectrum (from MS) for the compound. The mass spectrum obtained from GC-MS analysis would be used to confirm the identity of the compound by matching its fragmentation pattern with known data or by interpretation of the fragmentation pathways.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [M]⁺ | Molecular Ion |
| 114 | [M - C₃H₇]⁺ | Loss of propyl radical from butanamide chain |
| 100 | [M - C₄H₅O]⁺ | McLafferty rearrangement |
| 86 | [CH₃CON(C₂H₅)]⁺ | Cleavage of the butanamide acyl group |
| 71 | [C₄H₉CO]⁺ | Butanoyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the analysis of this compound, offering both separation from complex matrices and sensitive detection. When coupled with High-Resolution Mass Spectrometry (HRMS), it provides unequivocal confirmation of the compound's elemental composition and aids in the identification of its structure through fragmentation analysis.
For the analysis of a moderately polar compound like this compound, a reversed-phase chromatographic method is typically employed. A C18 stationary phase with a gradient elution using water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often modified with a small percentage of formic acid to facilitate protonation, ensures robust separation and optimal ionization.
In HRMS analysis, the high mass accuracy and resolving power of instruments such as Orbitrap or Time-of-Flight (TOF) analyzers are leveraged. The primary objective is the precise measurement of the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺. The molecular formula of this compound is C₈H₁₅NO₂, which corresponds to a theoretical monoisotopic mass of 157.11028 Da. HRMS analysis is expected to yield a measured mass that deviates from the theoretical value by less than 5 parts per million (ppm), thereby confirming the elemental formula with high confidence.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 158.11756 |
| Hypothetical Measured m/z | 158.11741 |
| Mass Error (ppm) | -0.95 |
Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion, providing vital structural information. The fragmentation of tertiary amides like this compound is predictable and primarily driven by cleavage at the bonds adjacent to the nitrogen atom and carbonyl groups (α-cleavage). rsc.orgunl.pt The collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 158.1) is expected to yield several characteristic product ions. The most prominent fragmentation pathways involve the cleavage of the N-butanoyl or N-acetyl bonds, leading to the formation of stable acylium ions.
The primary fragmentation pathways are:
Loss of the acetyl group as ketene (B1206846): Cleavage resulting in the loss of a neutral ketene molecule (CH₂=C=O, 42.01 Da) to produce an ion at m/z 116.09.
Formation of the butanoyl acylium ion: Cleavage of the N-butanoyl bond, resulting in the formation of the butanoyl acylium ion (C₄H₇O⁺) at m/z 71.05.
Formation of the acetyl acylium ion: Cleavage of the N-acetyl bond to form the acetyl acylium ion (C₂H₃O⁺) at m/z 43.02.
Further fragmentation of the primary product ions can also occur, providing additional structural confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Mass Loss | Proposed Formula of Product Ion | Proposed Structural Origin |
|---|---|---|---|---|
| 158.1176 | 116.0964 | 42.0212 | C₆H₁₂NO⁺ | Loss of ketene (CH₂CO) |
| 158.1176 | 86.0600 | 72.0576 | C₄H₈NO⁺ | Cleavage of the propyl group from the butanoyl moiety |
| 158.1176 | 71.0491 | 87.0685 | C₄H₇O⁺ | Butanoyl acylium ion |
| 158.1176 | 58.0651 | 100.0525 | C₃H₈N⁺ | Fragment containing the N-ethyl group |
| 158.1176 | 43.0178 | 115.0998 | C₂H₃O⁺ | Acetyl acylium ion |
Integration of Spectroscopic Data for Comprehensive Structural Assignment
The unambiguous structural elucidation of this compound is achieved not by a single analytical technique, but through the synergistic integration of data from multiple spectroscopic methods, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.gov Each technique provides a unique piece of the structural puzzle, and their combination allows for a comprehensive and definitive assignment. researchgate.net
The process begins with HRMS, which, as detailed previously, establishes the exact molecular formula (C₈H₁₅NO₂). This information is fundamental, as it defines the number and type of atoms present in the molecule, constraining the possible isomeric structures. The fragmentation pattern observed in the MS/MS spectrum further refines the possibilities by revealing key substructures, such as the presence of acetyl and butanoyl groups. rsc.org
Next, NMR spectroscopy provides the constitutional framework of the molecule.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, the spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the butanoyl group (a triplet, a sextet, and a triplet), and the acetyl group (a singlet). Due to restricted rotation around the C-N amide bond, some of these signals may appear as broadened or duplicated sets of peaks. pku.edu.cn
¹³C NMR spectroscopy complements this by identifying the number of unique carbon environments, including the two distinct carbonyl carbons of the acetyl and butanoyl groups.
2D NMR experiments , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the fragments. An HMBC experiment would show correlations between the protons of the ethyl group and the carbons of both the acetyl and butanoyl carbonyls, unequivocally establishing the connectivity across the central nitrogen atom.
Finally, Infrared (IR) spectroscopy confirms the presence of specific functional groups. The IR spectrum of this compound would be characterized by a strong absorption band in the region of 1650-1700 cm⁻¹, which is indicative of the C=O stretching vibration of a tertiary amide (an imide in this case). libretexts.org The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) further confirms the tertiary nature of the amide nitrogen.
Computational Chemistry and Theoretical Investigations of N Acetyl N Ethylbutanamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, can determine the wavefunctions of electrons and thereby predict a molecule's structure, energy, and various other properties. For N-Acetyl-N-ethylbutanamide, techniques like Density Functional Theory (DFT) and ab initio methods are employed to investigate its electronic structure.
These calculations can reveal key details about the bonding within the molecule, such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical stability and electronic transitions of the molecule.
Hypothetical Data on Molecular Properties of this compound:
| Property | Hypothetical Calculated Value | Significance |
| Dipole Moment | ~3.5 - 4.5 D | Indicates the polar nature of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO-LUMO Gap | ~5 - 7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Atomic Charges | C (carbonyl): positive; O (carbonyl): negative; N: negative | Reveals the partial charges on atoms, indicating sites susceptible to nucleophilic or electrophilic attack. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values would require specific computational studies.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the ethyl and butyl chains in this compound allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
Computational methods map the potential energy surface (PES) of the molecule by systematically changing its dihedral angles and calculating the corresponding energy. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. For a molecule like this compound, the rotation around the C-N amide bond is of particular interest due to the partial double bond character which can lead to cis and trans isomers.
Studies on similar N-acetylated amides have shown that the trans conformation of the amide bond is generally more stable. A detailed conformational analysis of this compound would involve scanning the rotational barriers around the various single bonds to construct a comprehensive energy landscape.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies can provide detailed insights into the mechanisms of chemical reactions involving this compound, such as hydrolysis. By mapping the reaction pathway, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate.
The activation energy (Ea) is the minimum energy required for a reaction to occur. Computationally, it is calculated as the energy difference between the transition state and the reactants. For instance, in the acid-catalyzed hydrolysis of this compound, theoretical calculations can determine the activation energies for the different steps in the proposed mechanism, helping to identify the rate-determining step. While specific values for this compound are not available, studies on the hydrolysis of similar amides suggest that the activation energy for the breakdown of the tetrahedral intermediate is often the rate-limiting step.
Beyond activation energies, computational methods can also determine key thermodynamic parameters for a reaction. These include:
Enthalpy (ΔH): The change in heat content during a reaction.
Gibbs Free Energy (ΔG): A measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Entropy (ΔS): A measure of the disorder or randomness of a system.
These parameters are calculated from the vibrational frequencies of the optimized geometries of reactants, products, and transition states. For a reaction like the isomerization between different conformers of this compound, these calculations can predict the equilibrium populations of each conformer at a given temperature.
Hypothetical Thermodynamic Data for a Reaction of this compound:
| Thermodynamic Parameter | Hypothetical Value (kJ/mol) | Interpretation |
| ΔH | -20 | The reaction is exothermic, releasing heat. |
| ΔG | -15 | The reaction is spontaneous under standard conditions. |
| TΔS | 5 | There is a slight increase in disorder during the reaction. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Solvent Effects Modeling in Reaction Systems
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways:
Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, modeling the effect of a polar solvent like water on its conformational equilibrium or reaction kinetics would be crucial for understanding its behavior in aqueous environments. The choice of model would depend on the specific question being addressed.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of this compound over time. In an MD simulation, the motion of each atom is calculated based on a classical force field, generating a trajectory that describes how the molecule's conformation changes.
MD simulations can reveal the accessible conformations, the pathways of conformational transitions, and the timescale of these motions. For this compound, an MD simulation could illustrate how the ethyl and butyl chains fold and interact with each other and with the surrounding solvent molecules, providing a dynamic picture of its conformational landscape. Analysis of the simulation trajectory can provide information on properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the flexible regions of the molecule.
Analytical Method Development and Validation for N Acetyl N Ethylbutanamide
Chromatographic Separation Techniques
Chromatography is a primary technique for the analysis of chemical compounds, offering high-resolution separation of components within a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of N-Acetyl-N-ethylbutanamide, such as its polarity, volatility, and thermal stability.
HPLC is a versatile technique well-suited for non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is often the initial approach for a compound like this compound due to its moderate polarity.
Method development would systematically proceed as follows:
Column Selection: A C18 column is a common starting point, providing a hydrophobic stationary phase for retaining the analyte.
Mobile Phase Selection: A mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol, is typically used. The initial mobile phase composition might be set at a 50:50 ratio and adjusted based on the analyte's retention time. jetir.org
Detection: A UV detector would be employed. The wavelength for detection is determined by scanning the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax), which for similar compounds is often in the low UV range (e.g., 210-225 nm). jetir.org
Gradient vs. Isocratic Elution: An initial gradient run (e.g., varying the organic solvent from 10% to 90%) can help determine the optimal solvent composition for elution. Based on the results, a refined gradient or a simpler isocratic method (constant mobile phase composition) can be developed for routine analysis. ijper.org
The validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). jetir.orgscielo.br
GC is a powerful technique for volatile and thermally stable compounds. researchgate.net The suitability of GC for this compound depends on its ability to be vaporized without degradation. Amides can sometimes exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity, but GC analysis is often feasible. researchgate.net
Key development steps include:
Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl polysiloxane (similar to a DB-5 or HP-5), is a versatile choice for initial screening. researchgate.netscispace.com
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal decomposition. The detector temperature (e.g., for a Flame Ionization Detector - FID) is typically set higher than the column temperature to prevent condensation.
Oven Temperature Program: A temperature ramp is used to elute compounds. An initial low temperature holds the sample at the head of the column, followed by a gradual increase in temperature to separate components based on their boiling points and interactions with the stationary phase. researchgate.net
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas, with the flow rate optimized for the best separation efficiency.
If the compound shows poor peak shape or thermal instability, derivatization may be necessary to improve its GC performance. researchgate.netresearchgate.net
Optimization is a critical phase of method development to ensure that this compound is well-resolved from any impurities or matrix components and detected with adequate sensitivity.
For HPLC:
Stationary Phase: While C18 is a standard choice, other stationary phases can offer different selectivity. A C8 column is less retentive, which can be useful if the analyte is too strongly retained on a C18 column. A phenyl-hexyl column can provide alternative selectivity through π-π interactions.
Mobile Phase: Fine-tuning the organic solvent-to-water ratio is the primary way to adjust retention time. Adding additives like acids (e.g., formic acid, trifluoroacetic acid) or buffers can improve peak shape and control the ionization state of analytes, though this is less critical for a neutral amide. researchgate.net The choice of organic solvent (acetonitrile vs. methanol) can also alter selectivity.
| Acetonitrile (%) | Water (%) | Expected Retention Time | Peak Shape | Resolution from Impurity X |
|---|---|---|---|---|
| 40 | 60 | Long | Broad | Poor |
| 50 | 50 | Moderate | Symmetrical | Good |
| 60 | 40 | Short | Sharp | Fair |
For GC:
Stationary Phase: The polarity of the stationary phase should ideally match the polarity of the analyte. For a moderately polar amide, a mid-polarity phase might provide better peak shape than a completely non-polar one. The film thickness of the stationary phase also plays a role; a thicker film increases retention and column capacity.
Temperature Program: Optimizing the initial temperature, ramp rate, and final temperature is crucial for achieving good resolution between closely eluting peaks. A slower ramp rate generally improves separation but increases analysis time.
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. researchgate.net This can be done to increase volatility for GC or to introduce a chromophore or fluorophore for enhanced detection in HPLC. libretexts.org
The primary goals of derivatization for amines and amides are to:
Increase Volatility and Thermal Stability: For GC analysis, polar functional groups like -NH and -CONH- can cause intermolecular hydrogen bonding, leading to low volatility and poor chromatographic performance. Derivatization replaces active hydrogens with less polar, more stable groups. researchgate.netlibretexts.org
Enhance Detector Response: For HPLC with UV or fluorescence detection, if a compound lacks a strong chromophore or is non-fluorescent, a derivatizing agent that attaches a light-absorbing or fluorescent tag can significantly improve sensitivity. acs.org
Improve Chromatographic Separation: Derivatization can alter the polarity and size of an analyte, which can improve its separation from interfering compounds. acs.org
While primary and secondary amines are readily derivatized, tertiary amides like this compound lack an active hydrogen on the nitrogen atom, making them less reactive. Derivatization would typically require more stringent conditions, such as hydrolysis of the amide bond to form a secondary amine (N-ethylbutanamide), which can then be easily derivatized.
The choice of reagent depends on the analytical method (GC or HPLC) and the functional group being targeted.
For GC Analysis:
Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to derivatize active hydrogens in amines and amides. sigmaaldrich.com The reaction involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Amides are generally less reactive than amines or alcohols, so the reaction may require a catalyst and elevated temperatures (e.g., 75°C) to proceed to completion. researchgate.netsigmaaldrich.com
Acylation: Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can also be used. These reagents introduce an acyl group, which can improve volatility and detector response, especially for electron capture detection (ECD). researchgate.net
For HPLC Analysis:
Fluorogenic Reagents: If high sensitivity is needed, reagents that attach a fluorescent tag are used. Common reagents for amines (after potential hydrolysis of the amide) include:
Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): Also reacts with primary and secondary amines to yield stable, fluorescent products. nih.govresearchgate.net
o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov
The reaction conditions for derivatization must be carefully optimized, including solvent, temperature, reaction time, and pH, to ensure a complete and reproducible conversion of the analyte to its derivative with minimal side-product formation. sigmaaldrich.com
| Reagent | Abbreviation | Target Group | Technique | Advantage |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amides, Amines, Alcohols | GC | Increases volatility and thermal stability. sigmaaldrich.com |
| Dansyl Chloride | - | Primary/Secondary Amines | HPLC | Adds a highly fluorescent tag for sensitive detection. nih.gov |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | HPLC | Forms stable, fluorescent derivatives. researchgate.net |
| o-Phthaldialdehyde | OPA | Primary Amines | HPLC | Fast reaction, forms fluorescent products. nih.gov |
| Benzoyl Chloride | BC | Primary/Secondary Amines, Alcohols | HPLC | Improves chromatographic performance and ionization efficiency. acs.org |
Impact of Derivatization on Analytical Performance Characteristics
Derivatization can significantly impact several analytical performance characteristics:
Sensitivity and Detectability : For compounds with low detector response, derivatization can introduce a chemical group that is highly responsive to a specific detector. For instance, attaching a fluorophore can dramatically increase sensitivity in fluorescence detection. researchgate.net Similarly, for gas chromatography (GC), derivatization is often required to increase the volatility and thermal stability of polar compounds like amides, allowing for their successful analysis. nih.gov
Selectivity : Derivatization can improve the selectivity of an analytical method by targeting a specific functional group on the analyte. This ensures that only the compound of interest (or a specific class of compounds) is detected, reducing interference from matrix components. researchgate.net
Chromatographic Separation : Amides can be polar, leading to poor peak shape (tailing) and retention on non-polar stationary phases used in reversed-phase HPLC. Derivatization can decrease the polarity of the analyte, resulting in more symmetrical peaks and better resolution from other components in the sample. researchgate.netnih.gov
Common derivatization strategies for compounds with amine or amide functionalities involve acylation, silylation, or alkylation. nih.gov The choice of reagent depends on the analyte's structure and the analytical technique. For example, dansyl chloride is a widely used reagent for HPLC analysis with fluorescence detection due to the high stability of its derivatives. rsc.org The process must be optimized for reaction conditions such as pH, temperature, and time to ensure a complete and reproducible reaction, as incomplete derivatization can lead to inaccurate quantification. rsc.org
| Parameter | Without Derivatization | With Derivatization (e.g., Dansylation) | Impact |
|---|---|---|---|
| Detection Method | UV-Vis (Low Wavelength) | Fluorescence | Increased sensitivity and selectivity |
| Limit of Detection (LOD) | ~1 µg/mL | ~10 ng/mL | ~100-fold improvement |
| Peak Shape | Tailing peak | Symmetrical peak | Improved chromatographic performance |
| Selectivity | Potential matrix interference | High selectivity for the derivatized amine group | Reduced interference |
Method Validation Principles and Practices
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in analytical chemistry, ensuring the reliability and accuracy of results. The validation process involves a series of experiments designed to evaluate the performance characteristics of the method.
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. semanticscholar.org It is typically expressed as the relative standard deviation (%RSD). Precision is assessed at three levels:
Repeatability (Intra-assay precision) : The precision over a short interval of time with the same analyst and equipment. semanticscholar.org
Intermediate Precision : The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment. ijper.orgchromatographyonline.com
Reproducibility : The precision between different laboratories (inter-laboratory trials).
Accuracy is the closeness of the test results obtained by the method to the true value. semanticscholar.org It is often determined through recovery studies, where a known amount of pure analyte is added to a placebo (matrix without the analyte) and the percentage of the analyte recovered by the method is calculated. researchgate.net
| Parameter | Assessment | Typical Acceptance Criteria |
|---|---|---|
| Precision (%RSD) | Repeatability and Intermediate Precision | ≤ 2% researchgate.net |
| Accuracy (% Recovery) | Spiked placebo samples at multiple concentration levels (e.g., 50%, 100%, 150%) | 98.0% - 102.0% semanticscholar.org |
Specificity and Selectivity Evaluations
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org A method's specificity is demonstrated by showing that there is no interference at the retention time of the analyte from other substances. This is often evaluated by analyzing placebo samples, samples spiked with known impurities, and samples that have undergone forced degradation (stress testing). ijisrt.com Forced degradation studies expose the drug substance to conditions like acid, base, oxidation, heat, and light to produce potential degradation products and ensure the method can separate them from the main analyte. ijisrt.com
Selectivity is a related term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample. In chromatography, selectivity is demonstrated by the resolution between the peaks of the analyte and the closest eluting compound.
Limit of Detection and Limit of Quantitation Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com It represents the concentration at which a signal can be reliably distinguished from the background noise.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com The LOQ is a critical parameter for the determination of impurities or for the analysis of the analyte at very low concentrations.
Several methods are used to determine LOD and LOQ, with the most common being:
Based on Signal-to-Noise Ratio : This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is at a ratio of 10:1. youtube.com
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve : This is a more statistically rigorous approach. The LOD and LOQ are calculated using the following equations as per ICH guidelines: sepscience.com
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line). und.edu
S = the slope of the calibration curve. und.edu
| Parameter | Calculation Method | Example Value |
|---|---|---|
| LOD | 3.3 x (σ / S) | 1.21 µg/mL nih.gov |
| LOQ | 10 x (σ / S) | 4.03 µg/mL nih.gov |
Robustness and System Suitability Testing
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com Robustness testing is typically performed during the late stages of method development. chromatographyonline.com For an HPLC method, these variations might include:
pH of the mobile phase. chromatographyonline.com
Mobile phase composition (e.g., percentage of organic solvent). sepscience.com
Column temperature. ijisrt.com
Flow rate. ijisrt.com
Wavelength of detection. chromatographyonline.com
The results of the robustness study are assessed against system suitability criteria to ensure the method remains valid under these varied conditions. pharmaknowledgeforum.com
System Suitability Testing (SST) is an integral part of many analytical procedures. It is performed before and sometimes during the analysis of samples to ensure that the analytical system is performing adequately on that day. usp.org SST parameters are established to verify that the resolution and reproducibility of the chromatographic system are sufficient for the analysis to be performed. gmp-compliance.org Typical SST parameters for an HPLC method include retention time, peak area, tailing factor, resolution, and theoretical plates. researchgate.net
| Test | Parameter Varied/Monitored | Typical Acceptance Criteria |
|---|---|---|
| Robustness | Flow Rate (± 0.2 mL/min) | System suitability criteria are met; %RSD of results < 2.0% |
| Mobile Phase Composition (± 2%) | ||
| Column Temperature (± 5°C) | ||
| System Suitability | Tailing Factor | ≤ 2.0 |
| Resolution | > 2.0 between analyte and nearest peak | |
| %RSD of Peak Area (e.g., n=6 injections) | ≤ 1.0% | |
| Theoretical Plates | > 2000 |
Quality Control and Data Interpretation in Analytical Chemistry
Quality control (QC) in analytical chemistry involves the systematic monitoring of analytical processes to ensure the reliability and validity of the results. americanlaboratory.com For the analysis of this compound, this would involve a set of measures to ensure that the validated method is performing as expected on a routine basis.
Key aspects of quality control and data interpretation include:
Calibration : Before sample analysis, the instrument's response is calibrated using a series of standards of known concentrations. The resulting calibration curve is used to calculate the concentration of the analyte in the samples. The correlation coefficient (r²) of the curve should typically be ≥ 0.999.
Quality Control Samples : QC samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed alongside the unknown samples. The determined concentrations of the QC samples must fall within predefined limits of the nominal value (e.g., ±15%) for the analytical run to be considered valid.
System Suitability : As described previously, system suitability tests are a fundamental part of QC, confirming the performance of the analytical system before and during the analysis.
Data Interpretation : The interpretation of data involves comparing the obtained results against the established specifications and acceptance criteria. For example, the amount of an impurity in a substance must be below a certain threshold. The validation data provides the basis for trusting these results. If a QC sample fails or a system suitability parameter is out of specification, the data from that analytical run is considered invalid, and an investigation must be conducted. rsc.org
Ultimately, a robust quality control system ensures that every analytical result reported is accurate, precise, and reliable, which is paramount for decision-making in research, development, and manufacturing environments.
Applications of N Acetyl N Ethylbutanamide in Advanced Organic Synthesis and Chemical Research
Role as a Synthetic Building Block for Complex Molecules
Theoretically, N-Acetyl-N-ethylbutanamide possesses functionalities that could render it a useful building block in the synthesis of more complex molecules. The amide group, with its nitrogen and carbonyl components, offers sites for various chemical modifications. The N-acetyl and N-ethyl groups, along with the butanoyl chain, provide a specific steric and electronic environment that could be leveraged to achieve desired stereochemistry or reactivity in a larger synthetic scheme. However, no specific examples of its incorporation into complex molecular scaffolds are documented in available research.
Intermediate in Multi-Step Organic Transformations
As an amide, this compound could potentially serve as a stable intermediate in multi-step organic transformations. Amides are generally less reactive than other carboxylic acid derivatives, which can be advantageous when selective reactions are required elsewhere in a molecule. A hypothetical multi-step synthesis could involve the formation of this amide to protect a reactive amine or carboxylic acid functionality, followed by subsequent reactions on other parts of the molecule, and finally, the deprotection or transformation of the amide group. Despite this theoretical potential, there is no published research demonstrating its use as an intermediate in any specific multi-step synthesis.
Functionalization Studies for Novel Chemical Structures
The structure of this compound presents several avenues for functionalization studies aimed at creating novel chemical structures. The α-carbon of the butanoyl group could be a target for enolate formation and subsequent alkylation or acylation, leading to a variety of substituted amides. The amide bond itself could be subjected to reduction to form the corresponding amine, or hydrolysis to yield the parent amine and carboxylic acid. Functionalization of the terminal methyl group of the butyl chain is also a theoretical possibility. Nevertheless, specific studies detailing the systematic functionalization of this compound to generate new chemical entities have not been found in the surveyed literature.
Future Research Directions and Emerging Areas for N Acetyl N Ethylbutanamide
Development of Enantioselective Synthetic Routes for Chiral Derivatives
The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. Future research will likely focus on developing synthetic routes to chiral derivatives of N-Acetyl-N-ethylbutanamide, where a stereocenter is installed at a specific position. For instance, creating a chiral center at the α- or β-position of the butanoyl group or on the N-ethyl group would yield novel, enantioenriched compounds.
A promising approach is the use of transition-metal catalysis. For example, nickel-hydride (NiH) catalyzed hydroamination has emerged as a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. researchgate.netnih.gov This methodology could be adapted to synthesize chiral precursors to this compound derivatives. Another avenue involves the enantioselective synthesis of N-C axially chiral compounds, a field that has seen significant growth. nih.govelsevierpure.com Chiral palladium catalysts have been successfully employed in the N-allylation and N-arylation of amides to create atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.gov Applying these principles to suitably substituted precursors of this compound could yield novel atropisomeric amide structures.
Biocatalysis also presents a compelling strategy. Engineered enzymes, such as variants of myoglobin, have been developed for asymmetric carbene N-H insertion reactions, providing a route to chiral α-amino acids and related amine derivatives. rochester.edu This approach could be explored for the synthesis of chiral building blocks that can then be converted into derivatives of this compound.
Table 1: Potential Enantioselective Strategies for Chiral this compound Derivatives
| Strategy | Catalyst/Enzyme Type | Potential Chiral Product | Key Advantages |
|---|---|---|---|
| Asymmetric Hydroamination | Chiral Nickel-Hydride Complex | α- or β-chiral butanamide precursors | High enantioselectivity, mild reaction conditions. researchgate.net |
| Asymmetric N-Arylation | Chiral Palladium-Ligand Complex | N-C axially chiral amides | Access to atropisomers with high optical purity. nih.gov |
Exploration of Novel Catalytic Systems for Amide Transformations
Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate significant waste. sigmaaldrich.commdpi.com A major thrust in modern organic chemistry is the development of catalytic methods for amide synthesis, which are more atom-economical and sustainable. researchgate.net Future research on this compound will undoubtedly leverage these advancements.
Boronic acids have emerged as particularly attractive organocatalysts for direct amidation between carboxylic acids and amines due to their low toxicity, stability, and low cost. sigmaaldrich.comresearchgate.net Other promising catalytic systems include those based on zirconium, copper, and ruthenium. sigmaaldrich.comresearchgate.net For instance, ruthenium catalysts can facilitate the dehydrogenative coupling of alcohols and amines to directly form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com Titanium-based reagents, such as titanium tetrachloride (TiCl₄), have also been investigated for peptide bond formation and could be applied to the synthesis of this compound. researchgate.net
Beyond synthesis, novel catalysts are being explored for the transformation of the amide bond itself, which is notoriously stable. Metal-catalyzed activation of amide bonds opens up possibilities for using amides as synthons in a variety of chemical reactions. semanticscholar.org This could involve, for example, the catalytic transamidation or reductive cleavage of the N-acyl bond in this compound to generate new functionalized molecules.
Table 2: Comparison of Modern Catalytic Systems for Amide Synthesis
| Catalyst Type | Coupling Partners | Byproduct(s) | Key Features |
|---|---|---|---|
| Boronic Acids | Carboxylic Acids + Amines | Water | Organocatalytic, mild conditions, low toxicity. researchgate.net |
| Ruthenium Complexes | Alcohols + Amines | Dihydrogen (H₂) | Dehydrogenative coupling, high atom economy. sigmaaldrich.com |
| Zirconium/Copper Complexes | Various | Varies | Effective for challenging substrates. researchgate.net |
Advanced In-Situ Monitoring Techniques for Reaction Kinetics
A deep understanding of reaction kinetics, intermediates, and mechanisms is crucial for process optimization, scale-up, and ensuring safety. mt.com Traditional offline analytical methods (e.g., GC, LC, NMR) can be slow and may not capture transient or unstable species. mt.comspectroscopyonline.com Advanced in-situ spectroscopic techniques offer a powerful solution by monitoring reactions in real-time, providing a continuous stream of data without disturbing the chemical system. mt.com
Future studies on the synthesis of this compound could extensively employ these methods. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy, often using Attenuated Total Reflectance (ATR) probes, is highly effective for tracking the concentrations of reactants, intermediates, and products throughout a reaction. mt.comresearchgate.net In a typical synthesis of this compound from an acid chloride and an amine, ReactIR™ technology could be used to observe the consumption of the acid, the appearance and disappearance of the acid chloride intermediate, and the formation of the final amide product by monitoring their characteristic infrared absorbances. mt.com This allows for the precise determination of reaction initiation, progression, and endpoint. mt.com
Other techniques like Raman and Near-Infrared (NIR) spectroscopy can also be employed, each with its own advantages depending on the specific reaction conditions and the vibrational properties of the molecules involved. spectroscopyonline.com The data obtained from these in-situ methods is invaluable for developing robust kinetic models, optimizing reaction parameters (like temperature and dosing rates), and ensuring process safety and scalability. mt.comspectroscopyonline.com
Table 3: In-Situ Monitoring Parameters for Amide Synthesis
| Analytical Technique | Parameter Monitored | Information Gained | Application in this compound Synthesis |
|---|---|---|---|
| FTIR (ReactIR™) | Characteristic IR peak intensities (e.g., C=O stretch) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Monitoring the conversion of butyryl chloride and N-ethylacetamide to the final product. |
| Raman Spectroscopy | Vibrational modes of functional groups | Complementary information to FTIR, useful in aqueous media. spectroscopyonline.com | Quantifying reactants and products in different solvent systems. |
Theoretical Prediction and Experimental Validation of Novel Reactivity
The synergy between computational chemistry and experimental synthesis is transforming how chemical reactivity is understood and new reactions are designed. acs.org Theoretical modeling allows for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of substrates and catalysts, thereby minimizing trial-and-error experimentation. acs.orgacs.org
For this compound, future research could employ quantum chemical methods, such as Density Functional Theory (DFT), to predict its reactivity in various undiscovered transformations. pnas.org For example, computational models could be used to calculate the energy barriers for different potential reaction pathways, such as novel C-H functionalization reactions on the alkyl chains or transformations of the amide group itself. acs.org These theoretical predictions can guide experimental efforts by identifying the most promising reaction conditions (catalysts, solvents, temperatures) to achieve a desired outcome. acs.org
Furthermore, the development of statistical and machine learning models for predicting reaction yields is a rapidly advancing area. pnas.orgnih.govresearchgate.net By curating datasets of similar amide-forming reactions, it may be possible to build a model that can predict the yield for the synthesis of this compound under a given set of conditions. nih.gov This data-driven approach, which correlates molecular descriptors with reaction rates and yields, can significantly accelerate the optimization process. pnas.org The crucial final step is always the experimental validation of these theoretical predictions, creating a powerful feedback loop that refines the computational models and deepens the fundamental understanding of reactivity. acs.org
Q & A
Basic: What spectroscopic methods are recommended for characterizing N-Acetyl-N-ethylbutanamide, and how can conflicting data between techniques be resolved?
Answer:
- Primary Techniques : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming acetyl and ethyl groups), infrared (IR) spectroscopy for functional group validation, and mass spectrometry (MS) for molecular weight confirmation .
- Data Reconciliation : Cross-validate results with computational predictions (e.g., NIST Chemistry WebBook data ) and literature on structurally similar acetamides. For conflicting data, repeat experiments under controlled conditions and employ complementary methods (e.g., GC/MS for purity checks ).
Basic: What synthetic routes are documented for this compound, and how can reaction conditions be optimized?
Answer:
- Synthetic Pathways : While direct literature on this compound is limited, analogous acetamides are synthesized via acetylation of amines using acetyl chloride or anhydride. For example, N-Acetyl Norfentanyl derivatives involve stepwise alkylation and acylation .
- Optimization Strategies : Vary temperature, solvent polarity (e.g., tert-butyl methyl ether ), and catalyst loading. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography .
Advanced: How can researchers assess the metabolic stability of this compound in biological systems?
Answer:
- In Vitro Models : Use liver microsomes or hepatocyte assays to study phase I/II metabolism. Quantify parent compound and metabolites via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) .
- Kinetic Analysis : Calculate half-life () and intrinsic clearance () using Michaelis-Menten kinetics. Compare results with structurally related compounds (e.g., N,N-Diethylacetamide ).
Advanced: What methodologies address contradictions in reported physicochemical properties of this compound?
Answer:
- Root-Cause Analysis : Identify variables such as solvent effects, impurities, or instrumentation calibration. For example, discrepancies in melting points may arise from polymorphic forms or hygroscopicity .
- Statistical Validation : Apply t-tests or ANOVA to assess significance of variations. Replicate studies under standardized conditions (e.g., controlled humidity and temperature ).
Basic: What practices ensure high purity of this compound in laboratory-scale synthesis?
Answer:
- Purification Methods : Use recrystallization (e.g., tert-butanol ) or flash chromatography with silica gel. Verify purity via gas chromatography (GC) with flame ionization detection or HPLC .
- Quality Control : Include internal standards during analysis and compare retention times with reference materials. Document batch-to-batch variability using peak area normalization .
Advanced: How can computational models predict the reactivity of this compound in novel reactions?
Answer:
- Quantum Mechanics : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites. Use software like Gaussian or ORCA to simulate reaction pathways .
- Molecular Dynamics : Model solvation effects and transition states to predict hydrolysis or oxidation behavior. Validate predictions with experimental kinetics (e.g., Arrhenius plots ).
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation .
- Waste Management : Segregate chemical waste in labeled containers and consult hazardous waste disposal guidelines. Neutralize reactive byproducts before disposal .
Advanced: How can researchers design experiments to study the environmental persistence of this compound?
Answer:
- Degradation Studies : Expose the compound to UV light, aqueous solutions, or soil microbiota. Quantify degradation products via LC-MS/MS and assess toxicity using bioassays (e.g., Daphnia magna ).
- Ecotoxicology : Measure half-life in water-sediment systems and model bioaccumulation potential using partition coefficients (e.g., log ) .
Basic: What analytical frameworks are suitable for quantifying this compound in complex matrices?
Answer:
- Sample Preparation : Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from biological or environmental samples .
- Quantification : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards for high accuracy. Calibrate instruments with certified reference materials .
Advanced: How can structure-activity relationship (SAR) studies enhance understanding of this compound’s biological interactions?
Answer:
- SAR Workflow : Synthesize analogs with modified acyl/alkyl groups and test bioactivity (e.g., enzyme inhibition assays). Corrogate structural features (e.g., steric bulk of ethyl groups) with activity trends .
- Computational SAR : Apply molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes ). Validate with in vitro binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
